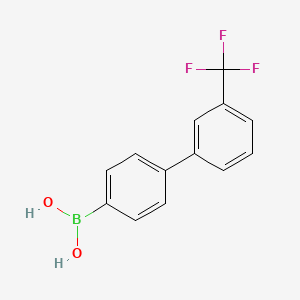

3'-Trifluoromethylbiphenyl-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Applications

Imine Hydroboration : Tris[3,5-bis(trifluoromethyl)phenyl]borane, a boron Lewis acid, has shown effectiveness as a catalyst for metal-free hydroboration of imines, demonstrating greater reactivity than other Lewis acidic boranes (Yin et al., 2017).

Hydrometallation and Alkylations : Tris(pentafluorophenyl)borane is recognized for its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, highlighting its versatility in organic and organometallic chemistry (Erker, 2005).

Borylation Chemistry : Tris(pentafluorophenyl)borane (BCF) has wide applications in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis due to its high Lewis acidity and steric bulk (Lawson & Melen, 2017).

Synthesis and Material Science

Four-Coordinate Boron(III) Complexes : Four-coordinate boron(III) complexes, synthesized using boronic acids, are utilized in luminescent materials for organic electronics, photonics, and as sensing probes in biomedical applications (Sadu et al., 2017).

Enantioselective Aza-Michael Additions : Boronic acid catalysis, including the use of chiral boronic acids, has been employed for highly enantioselective aza-Michael additions, important for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Organic Group Migration : A metal-free synthesis of four-coordinate organoborons using boronic acids represents a significant advancement in producing materials for optoelectronic and biomedical applications (Sadu et al., 2017).

Sensing and Detection

Fluoride Ion Sensing : Cationic boron compounds have been synthesized for the biphasic extraction of fluoride ions, leading to the development of colorimetric sensors (Wade & Gabbaï, 2009).

Fluorescent Chemosensors : Boronic acid-based sensors are significant in detecting carbohydrates, L-dopamine, fluoride, and other bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Boron Removal : Novel boron-adsorbing magnetic materials with boronate affinity have been developed for treating boron pollution, demonstrating significant potential for resource recovery and pollution control (Zhang et al., 2021).

Propriétés

IUPAC Name |

[4-[3-(trifluoromethyl)phenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(18)19/h1-8,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSHGQGXTXEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethylbiphenyl-4-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)

![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)

![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)

![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)

![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)